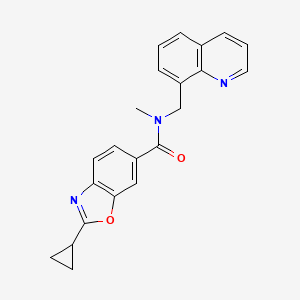![molecular formula C20H30N2O2 B5980461 1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one](/img/structure/B5980461.png)
1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a piperidin-2-one core, a cyclobutylmethyl group, and a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the piperidin-2-one core, followed by the introduction of the cyclobutylmethyl group and the hydroxy group. Common reagents used in these reactions include organometallic compounds, reducing agents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring can be employed to streamline the production process. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidin-2-one core can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
- 1-(Cyclopropylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one
- 1-(Cyclopentylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one
Comparison: Compared to its analogs, 1-(Cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one may exhibit unique properties due to the presence of the cyclobutylmethyl group. This group can influence the compound’s steric and electronic characteristics, potentially leading to differences in reactivity, binding affinity, and biological activity.
Eigenschaften
IUPAC Name |
1-(cyclobutylmethyl)-3-hydroxy-3-[[methyl-[(4-methylphenyl)methyl]amino]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16-7-9-18(10-8-16)13-21(2)15-20(24)11-4-12-22(19(20)23)14-17-5-3-6-17/h7-10,17,24H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEWTJSAQGCFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CC2(CCCN(C2=O)CC3CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(cyclopropylmethyl)-N-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]propan-1-amine](/img/structure/B5980381.png)
![5-(4-methoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B5980389.png)
![(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one](/img/structure/B5980390.png)
![2-{4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5980405.png)
![1-(cyclohexylcarbonyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B5980415.png)

![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5980423.png)
![6-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5980430.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5980437.png)
![5-chloro-4-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-2-nitrophenol](/img/structure/B5980443.png)
![2-[1-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]-1,3-benzoxazole](/img/structure/B5980446.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5980449.png)
![2-{[2-(4-tert-butylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5980467.png)
![7-(2-fluorobenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5980479.png)
